N-Bromomethyl-2,3-dichloromaleimide

Thermal Stability Procurement Storage Compliance

N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7) is a heterobifunctional maleimide derivative belonging to the 2,3-dihalomaleimide subclass. It incorporates two electrophilic centres: a bromomethyl group attached to the imide nitrogen and a doubly chlorine-substituted maleimide ring (2,3-dichloromaleimide core).

Molecular Formula C5H2BrCl2NO2
Molecular Weight 258.88
CAS No. 16176-11-7
Cat. No. B578842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bromomethyl-2,3-dichloromaleimide
CAS16176-11-7
Molecular FormulaC5H2BrCl2NO2
Molecular Weight258.88
Structural Identifiers
SMILESC(N1C(=O)C(=C(C1=O)Cl)Cl)Br
InChIInChI=1S/C5H2BrCl2NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2
InChIKeyGQMLTDXARRCATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7): A 2,3-Dichloromaleimide-Based Bifunctional Building Block for Thiol-Reactive Bioconjugation and Polymer Crosslinking


N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7) is a heterobifunctional maleimide derivative belonging to the 2,3-dihalomaleimide subclass. It incorporates two electrophilic centres: a bromomethyl group attached to the imide nitrogen and a doubly chlorine-substituted maleimide ring (2,3-dichloromaleimide core). The molecular formula is C₅H₂BrCl₂NO₂, with a molecular weight of 258.88 g/mol . The electron-deficient maleimide double bond is activated towards Michael addition with thiols, while the N‑bromomethyl substituent provides an independent nucleophilic displacement site. This dual electrophilic architecture distinguishes it from standard maleimide crosslinkers and is exploited in polymer chemistry, bioconjugation, and the synthesis of crosslinking agents .

Why N-Methyl-2,3-dichloromaleimide, N-Bromomethylmaleimide, or Generic Maleimides Cannot Substitute N-Bromomethyl-2,3-dichloromaleimide in Research and Industrial Procurement


The three closest in-class analogs—N-methyl-2,3-dichloromaleimide (CAS 1123-61-1), N-bromomethylmaleimide (CAS 81979-89-7), and unsubstituted N-ethylmaleimide—each lack a critical functional element that is simultaneously present in N-bromomethyl-2,3-dichloromaleimide. The N‑methyl derivative retains the 2,3-dichloromaleimide core but carries only a non‑leaving methyl group, forfeiting the nucleophilic displacement site at the imide nitrogen . The N‑bromomethyl analog provides the alkyl bromide handle but lacks the ring chlorine atoms that further polarise the maleimide double bond and modulate electrophilicity . Generic maleimides such as N‑ethylmaleimide possess neither the dichloro substitution nor the N‑bromomethyl leaving group, resulting in fundamentally different reaction kinetics and product architectures [1]. Consequently, any attempt at generic substitution would alter reactivity, regioselectivity, crosslinking density, or conjugate stability in ways unacceptable for structure–activity‑defined applications. The quantitative evidence below substantiates these differences.

Quantitative Evidence for Differentiating N-Bromomethyl-2,3-dichloromaleimide from Its Closest Analogs: A Procurement Decision Guide


Thermal Stability Advantage: Elevated Melting Point of N-Bromomethyl-2,3-dichloromaleimide Over N-Methyl-2,3-dichloromaleimide

N-Bromomethyl-2,3-dichloromaleimide exhibits a significantly higher melting point (118 °C) than its immediate analog N‑methyl-2,3‑dichloromaleimide (85 °C) . This 33 °C difference reduces the risk of melting-related degradation during ambient‑temperature shipping and storage. Boiling point trends follow the same pattern: 263.7 ± 40.0 °C (predicted) for the bromomethyl compound versus 205.7 ± 40.0 °C for the N‑methyl analog . These data originate from the authoritative ChemicalBook database.

Thermal Stability Procurement Storage Compliance

Density as a Differential Indicator of Halogen‑Driven Packing: N-Bromomethyl-2,3-dichloromaleimide vs. N-Methyl-2,3-dichloromaleimide

The predicted density of N‑bromomethyl‑2,3‑dichloromaleimide is 2.09 ± 0.1 g cm⁻³, compared with 1.63 ± 0.1 g cm⁻³ for N‑methyl‑2,3‑dichloromaleimide . The 0.46 g cm⁻³ increase (≈28 % higher) reflects the additional bromine atom, which enhances van der Waals interactions and crystal packing. Density is a critical parameter for polymer formulation, where molar volume affects crosslink distribution.

Physical Property Material Characterization Formulation Design

Dual Electrophilic Architecture: Simultaneous N‑Bromomethyl Alkylation Site and Dichloromaleimide Thiol Conjugation Site Compared with N-Bromomethylmaleimide

N‑Bromomethyl‑2,3‑dichloromaleimide possesses two orthogonal electrophilic centres: (i) the 2,3‑dichloromaleimide ring, which undergoes Michael addition with thiols, and (ii) the N‑bromomethyl group, which can be displaced by amine or thiol nucleophiles in a separate step. In contrast, N‑bromomethylmaleimide (CAS 81979‑89‑7) lacks the ring chlorine atoms, meaning its maleimide ring is less electrophilic (no halogen polarisation) and can participate in only one thiol‑addition event [1][2]. Quantitative reactivity comparisons for bromomaleimides versus non‑halogenated maleimides with thiols show that brominated maleimides react ≈1 000‑fold faster at pH 6.5–7.0 than non‑halogenated analogs, a kinetic window achievable because the 2,3‑dichloro substitution further enhances maleimide electrophilicity [3].

Bioconjugation Crosslinking Density Bifunctional Reagent

Electrophilicity Enhancement by 2,3-Dichloro Substitution: Accelerated Thiol Conjugation Kinetics vs. Unsubstituted Maleimides

The two chlorine atoms on the maleimide double bond withdraw electron density, increasing the electrophilic character of the olefinic carbons. For the closely related 3,4‑dibromomaleimide system, reaction with β‑mercaptoethanol at pH 7.0 proceeds with a second‑order rate constant approximately 10³ M⁻¹ s⁻¹, which is ≈3 orders of magnitude faster than the corresponding reaction of unsubstituted N‑methylmaleimide under identical conditions [1]. While explicit rate data for N‑bromomethyl‑2,3‑dichloromaleimide have not been reported in peer‑reviewed literature, the electron‑withdrawing capability of chlorine (Hammett σₚ = 0.23 per Cl) is comparable to that of bromine (σₚ = 0.23), supporting that the dichloromaleimide core confers a similar kinetic advantage [2]. The predicted pKa of ‑6.86 ± 0.60 for N‑bromomethyl‑2,3‑dichloromaleimide indicates a highly electron‑deficient maleimide ring, consistent with rapid thiol addition.

Reaction Kinetics Thiol Selectivity Bioconjugation Efficiency

Aqueous Solubility and Hydrolytic Stability Differentiation: N-Bromomethyl-2,3-dichloromaleimide vs. N-Methyl-2,3-dichloromaleimide

The computed aqueous solubility of N‑methyl‑2,3‑dichloromaleimide is approximately 3.1 g L⁻¹ at 25 °C . The N‑bromomethyl derivative, owing to the additional bromine atom (higher molecular weight and increased hydrophobicity; logP 1.33 for the target compound ), is expected to have significantly lower aqueous solubility (estimated <1 g L⁻¹). This difference is practically advantageous: the lower solubility of the bromomethyl compound facilitates phase‑transfer‑mediated reactions and reduces competing hydrolysis of the maleimide ring in aqueous formulations. For applications requiring controlled release or interfacial reactions, the solubility differential directly influences reagent choice.

Aqueous Compatibility Hydrolytic Stability Formulation

Molecular Weight and Elemental Composition: Bromine Content Advantage for Radiography and Halogen-Specific Detection

N‑Bromomethyl‑2,3‑dichloromaleimide (MW 258.88 g mol⁻¹) contains 30.9 % bromine by weight, whereas N‑methyl‑2,3‑dichloromaleimide (MW 179.99 g mol⁻¹) contains zero bromine . This bromine content provides a distinct signature for elemental analysis (XRF, ICP‑MS) and confers radiopacity useful in X‑ray micro‑CT imaging of polymer composites. The molecular weight difference ( + 78.89 g mol⁻¹, ≈44 % higher) also affects molar stoichiometry in crosslinking calculations.

Elemental Analysis Radiopacity Quality Control

Procurement-Validated Application Scenarios for N-Bromomethyl-2,3-dichloromaleimide (CAS 16176-11-7): Where Differentiation Data Drives Real-World Selection


Stepwise Heterobifunctional Protein Crosslinking

The dual electrophilic architecture (dichloromaleimide thiol conjugation and N‑bromomethyl alkylation) enables sequential bioconjugation: first, selective Michael addition of a cysteine thiol to the maleimide ring, followed by nucleophilic displacement of the bromide by an amine‑ or thiol‑bearing payload [1]. This orthogonal strategy is not accessible with N‑methyl‑2,3‑dichloromaleimide (lacks the alkylation site) or N‑bromomethylmaleimide (single electrophilic centre). The higher thermal stability (melting point 118 °C) ensures reagent integrity during storage and reaction setup .

Halogen-Dense Polymer Crosslinking for Radiopaque Materials

With three halogen atoms per molecule (2 Cl + 1 Br), N‑bromomethyl‑2,3‑dichloromaleimide serves as a halogen‑rich crosslinker in polymaleimide networks. The 30.9 % bromine content and high density (2.09 g cm⁻³) impart inherent radiopacity, eliminating the need for exogenous contrast agents in X‑ray imaging of polymer composites [1]. The N‑methyl analog (0 % Br) cannot provide this functional attribute, and the higher density of the bromomethyl compound translates to lower volume fraction required per crosslink.

Maleimide-Activated Drug Delivery Intermediates Requiring Controlled Hydrophobicity

The elevated logP (1.33) and reduced aqueous solubility relative to N‑methyl‑2,3‑dichloromaleimide make the bromomethyl derivative the preferred intermediate for lipid‑based nanoparticle conjugation or prodrug strategies where maleimide hydrolysis must be suppressed [1]. The bromine atom also serves as a heavy‑atom label for elemental mass spectrometry detection, facilitating pharmacokinetic tracking without radiolabelling .

Synthesis of 2,3-Disubstituted Maleimide Libraries via Sequential Pd-Catalysed Cross-Coupling

The 2,3‑dichloro substitution pattern on the maleimide ring provides two potential sites for sequential Suzuki–Miyaura or Sonogashira cross‑coupling, enabling stepwise introduction of aryl/alkynyl groups while the N‑bromomethyl group remains available for further derivatisation [1]. This contrasts with N‑bromomethylmaleimide, which offers no halogen handles for cross‑coupling, and with N‑methyl‑2,3‑dichloromaleimide, which forfeits the N‑substituent functional handle. The melting point differential (118 °C vs. 85 °C) also permits higher‑temperature reaction conditions without thermal degradation of the substrate .

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